

Flumatinib metabolites N-demethylate M1 amide-bond hydrolytic M3

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Compound Focus: Flumatinib

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Flumatinib Metabolism Overview

Flumatinib is a novel, oral BCR-ABL tyrosine kinase inhibitor developed for treating chronic myeloid leukemia (CML). Its metabolism involves complex Phase I and Phase II biotransformation pathways [1].

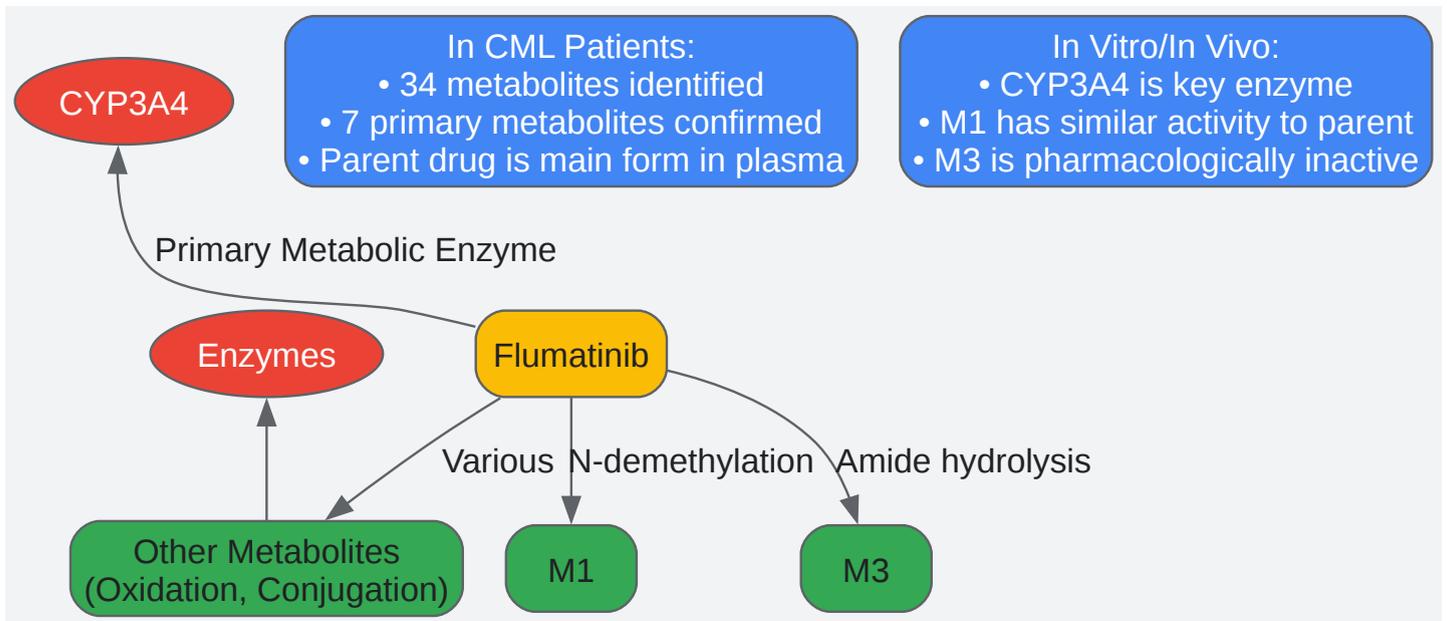
Metabolic Pathways

The primary metabolic pathways identified in CML patients include [1]:

- **N-demethylation:** Produces the major metabolite M1.
- **Amide hydrolysis:** Produces the metabolite M3.
- **N-oxidation and hydroxylation.**
- **Phase II conjugation:** Includes glucuronidation and acetylation.

Ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) analysis in human plasma, urine, and feces revealed **34 metabolites**, with 7 primary metabolites confirmed using synthetic reference standards [1]. The parent drug, **flumatinib**, remains the predominant form in plasma, urine, and feces [1].

The following diagram maps the core metabolic pathways and key experimental findings for **flumatinib**:



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*Key metabolic pathways and experimental insights for **flumatinib**.*

Pharmacokinetic and Pharmacodynamic Profiles

Understanding the exposure and activity of **flumatinib** and its metabolites is critical for efficacy and safety assessments.

Key Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for **flumatinib** and its major metabolite M1 from a clinical study in CML patients. Data for metabolite M3 is less prominent in pharmacokinetic literature.

Analyte	Dose	T _{max} (h)	t _{1/2} (h)	Accumulation Ratio (Fold)	Key Findings
Flumatinib	400 mg	2.0 (median)	16.0	4.1	Exposure (C _{max} , AUC _{0-t} , AUC _{0-∞}) increased in an approximately dose-proportional manner [2].
	600 mg	2.0 (median)	16.9	3.4	
Metabolite M1	400 mg / 600 mg	Information not specified in results	Information not specified in results	Information not specified in results	Has similar pharmacodynamic activity to the parent drug flumatinib [3] [4].
Metabolite M3	400 mg / 600 mg	Information not specified in results	Information not specified in results	Information not specified in results	Identified as a pharmacologically inactive metabolite [4].

A study on healthy Chinese subjects also found that a **high-fat diet significantly increased systemic exposure to flumatinib** and M1 compared to the fasted state, while the effect on M3 was less pronounced [4].

Pharmacodynamic and Inhibition Data

- **Mechanism of Action:** **Flumatinib** is a multi-kinase inhibitor targeting c-Abl, PDGFR β , and c-Kit, with IC₅₀ values of **1.2 nM**, **307.6 nM**, and **2662 nM**, respectively. It predominantly inhibits the autophosphorylation of Bcr-Abl [5].
- **Metabolite M1 Activity:** The N-desmethyl metabolite (M1) has been shown to possess **similar pharmacodynamic activity** to the parent drug **flumatinib** [3] [4].
- **Drug-Drug Interactions:** As **flumatinib** is primarily metabolized by CYP3A4, co-administration with strong CYP3A4 inhibitors like **isavuconazole** can significantly increase **flumatinib** plasma concentrations. One study found the half-maximal inhibitory concentration (IC₅₀) of isavuconazole

on **flumatinib** metabolism was **6.66 μM in human liver microsomes** and **0.62 μM in rat liver microsomes** [3].

Experimental Protocols for Quantification

A robust and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of **flumatinib**, M1, and M3 in human plasma [6].

Detailed LC-MS/MS Methodology

- **Sample Preparation:** Plasma samples (50 μL) undergo a simple, one-step protein precipitation using **methanol** [6].
- **Chromatography:**
 - **Column:** C18 column.
 - **Mobile Phase:** Isocratic elution with a mixture of **methanol : 5mM ammonium acetate : formic acid (60:40:0.4, v/v/v)**.
 - **Run Time:** **4.2 minutes** in total.
 - **Temperature:** The column temperature is maintained at **40°C** [6].
- **Mass Spectrometry Detection:**
 - **Ionization Mode:** Multiple reaction monitoring (MRM) in **positive ion mode**.
 - **Transitions (m/z):**
 - **Flumatinib:** **563.1 \rightarrow 463.0**
 - Metabolite M1: **549.3 \rightarrow 462.9**
 - Metabolite M3: **303.0 \rightarrow 175.0** [3] [6]
- **Method Validation:**
 - **Linearity:**
 - **Flumatinib:** 0.400–400 ng/mL
 - M1: 0.100–100 ng/mL
 - M3: 0.200–200 ng/mL
 - **Precision:** Intra- and inter-day precision (relative standard deviation) were <8.5% for **flumatinib**, <9.8% for M1, and <10.6% for M3.
 - **Accuracy:** Accuracy (relative error) was within $\pm 2.2\%$ for **flumatinib**, $\pm 6.0\%$ for M1, and $\pm 9.9\%$ for M3 [6].

Key Takeaways for Researchers

- **Major Metabolites:** The two primary metabolites of **flumatinib** are **M1 (N-desmethyl flumatinib)**, which is pharmacologically active, and **M3 (amide hydrolysis product)**, which is inactive.
- **Critical Enzyme:** The metabolism of **flumatinib** is primarily mediated by **CYP3A4**, making it susceptible to drug-drug interactions with inhibitors or inducers of this enzyme.
- **Administration Guidance:** A **high-fat diet significantly increases flumatinib exposure**, suggesting that fasting administration may be recommended to avoid excessive drug accumulation and potential toxicity [4].
- **Robust Analytics:** The established LC-MS/MS method provides a reliable tool for supporting pharmacokinetic studies and therapeutic drug monitoring in clinical practice.

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